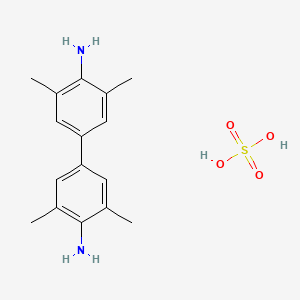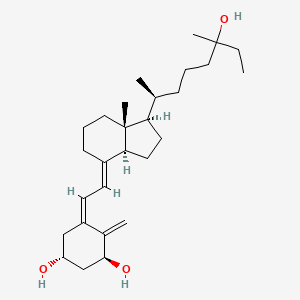
26-Homo-calcitriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26-Homo-calcitriol is a synthetic analog of 1,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3. This compound is designed to mimic the biological activities of natural vitamin D3 but with enhanced potency and selectivity. It plays a crucial role in calcium homeostasis and bone metabolism, making it a significant compound in medical and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 26-Homo-calcitriol involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Side Chain Modification: Incorporation of the 26-homo group through selective chemical reactions.
Photochemical Reactions: Utilization of UV light to induce specific structural changes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents and catalysts.
Purification: Use of chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 26-Homo-calcitriol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions:
Oxidizing Agents: Such as chromium trioxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, ethanol, and dichloromethane.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound .
Applications De Recherche Scientifique
26-Homo-calcitriol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored for its potential in treating diseases related to calcium metabolism, such as osteoporosis and rickets.
Industry: Utilized in the development of new pharmaceuticals and nutritional supplements.
Mécanisme D'action
The mechanism of action of 26-Homo-calcitriol involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the compound induces conformational changes in the VDR, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various biological effects, including increased calcium absorption in the intestines and enhanced bone mineralization .
Comparaison Avec Des Composés Similaires
1,25-Dihydroxyvitamin D3: The natural form of the hormone with similar biological activities.
24-Homo-1,25-dihydroxyvitamin D3: Another synthetic analog with different side chain modifications.
22-Oxa-1,25-dihydroxyvitamin D3: A synthetic analog with an oxygen atom replacing a carbon in the side chain.
Uniqueness: 26-Homo-calcitriol is unique due to its enhanced potency and selectivity in inducing specific biological effects. It has shown greater efficacy in promoting bone resorption and differentiation of certain cell types compared to other analogs .
Propriétés
Numéro CAS |
105687-81-8 |
|---|---|
Formule moléculaire |
C28H46O3 |
Poids moléculaire |
430.673 |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H46O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h11-12,19,23-26,29-31H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t19-,23+,24+,25-,26-,27?,28+/m0/s1 |
Clé InChI |
QRBVGIIEIQPZJM-HEASHCKFSA-N |
SMILES |
CCC(C)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonymes |
26-homo-1,25-dihydroxyvitamin D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


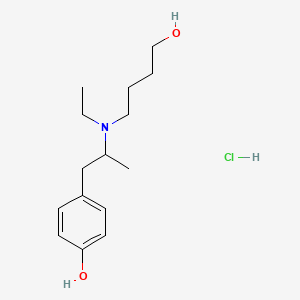
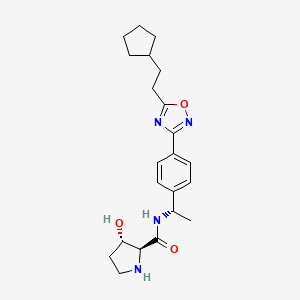



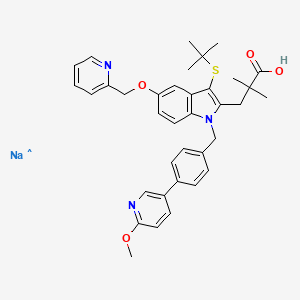




![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)

